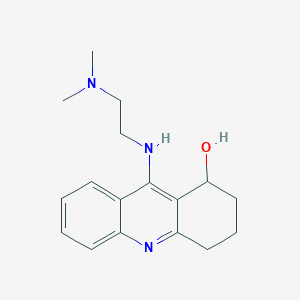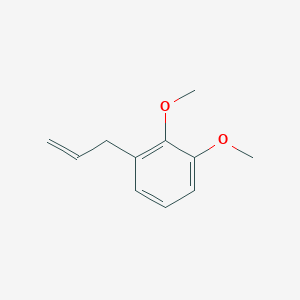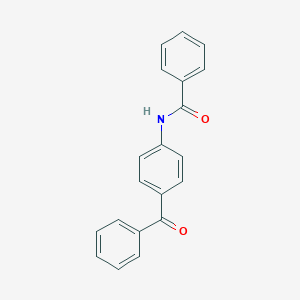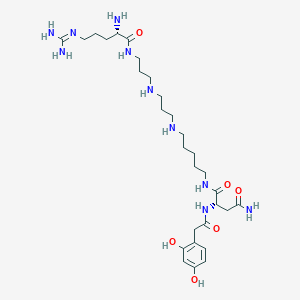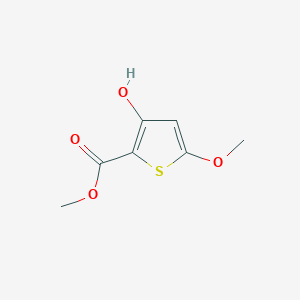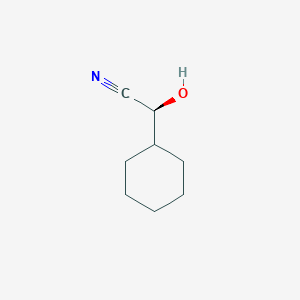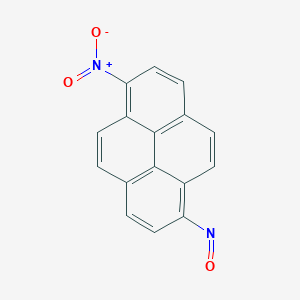
1-Nitro-6-nitrosopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-6-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a potent mutagen and carcinogen, and has been identified as a major environmental pollutant.
Mecanismo De Acción
The mechanism of action of 1-Nitro-6-nitrosopyrene involves its activation by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and cause mutations. The reactive intermediates can also generate reactive oxygen species, which can damage cellular components and initiate signaling pathways that lead to cancer.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-6-nitrosopyrene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that are involved in cell proliferation, survival, and apoptosis. In animal studies, 1-Nitro-6-nitrosopyrene has been shown to induce lung tumors and liver tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Nitro-6-nitrosopyrene in lab experiments is that it is a well-characterized compound with known mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of PAH-induced carcinogenesis. One limitation is that 1-Nitro-6-nitrosopyrene is a potent carcinogen, and therefore requires careful handling and disposal to minimize exposure to researchers.
Direcciones Futuras
Future research on 1-Nitro-6-nitrosopyrene should focus on identifying the specific mechanisms by which it induces DNA damage and inflammation. This could lead to the development of targeted therapies for preventing or treating PAH-induced cancer. Additionally, studies should be conducted to determine the effects of 1-Nitro-6-nitrosopyrene on different cell types and tissues, as well as its interactions with other environmental pollutants. Finally, research should be conducted to identify safer alternatives to 1-Nitro-6-nitrosopyrene for use in lab experiments.
Métodos De Síntesis
1-Nitro-6-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid. The reaction takes place in an acidic medium and generates nitric oxide and 1-Nitro-6-nitrosopyrene. The yield of the reaction is influenced by the concentration of nitrous acid and the reaction time.
Aplicaciones Científicas De Investigación
1-Nitro-6-nitrosopyrene has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. 1-Nitro-6-nitrosopyrene has been shown to induce DNA damage, oxidative stress, and inflammation, which are all implicated in the development of cancer.
Propiedades
Número CAS |
101043-65-6 |
|---|---|
Nombre del producto |
1-Nitro-6-nitrosopyrene |
Fórmula molecular |
C16H8N2O3 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
1-nitro-6-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
Clave InChI |
WWKLDZDOXNNLAM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
SMILES canónico |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Otros números CAS |
101043-65-6 |
Sinónimos |
1-nitro-6-nitrosopyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



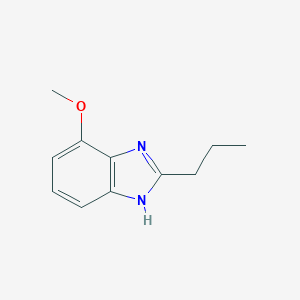
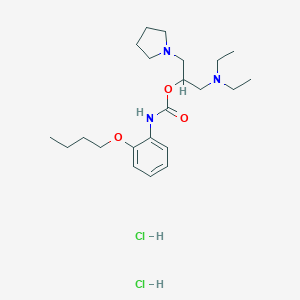
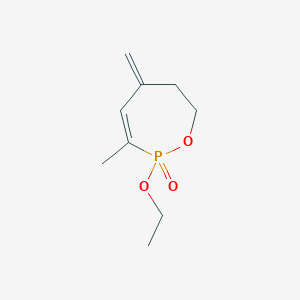
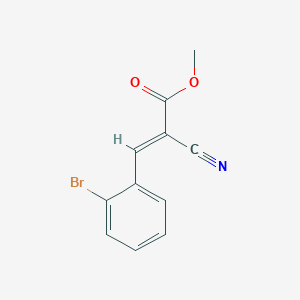
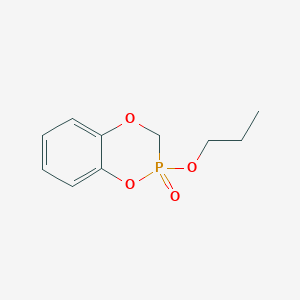
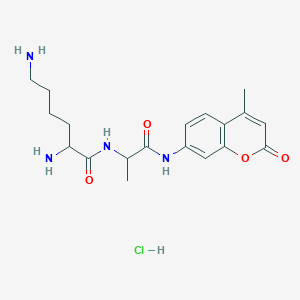

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
